(-)-Eseroline fumarate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

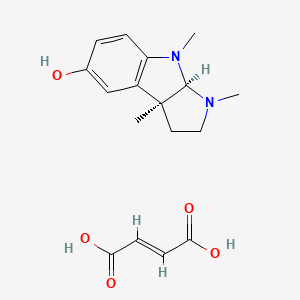

(-)-Eseroline fumarate: is a chemical compound derived from eseroline, an alkaloid found in the seeds of the Calabar bean (Physostigma venenosum). Eseroline itself is a metabolite of physostigmine, a well-known acetylcholinesterase inhibitor. The fumarate salt form enhances the compound’s stability and solubility, making it more suitable for various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (-)-eseroline fumarate typically involves the following steps:

Extraction of Physostigmine: Physostigmine is extracted from the seeds of the Calabar bean.

Hydrolysis: Physostigmine undergoes hydrolysis to produce eseroline.

Formation of Fumarate Salt: Eseroline is then reacted with fumaric acid to form this compound.

The reaction conditions for the formation of the fumarate salt generally involve dissolving eseroline in an appropriate solvent, such as ethanol or methanol, and then adding fumaric acid. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by filtration or crystallization.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Extraction: Large-scale extraction of physostigmine from Calabar bean seeds.

Controlled Hydrolysis: Hydrolysis of physostigmine under controlled conditions to ensure high yield and purity of eseroline.

Salt Formation: Reaction of eseroline with fumaric acid in large reactors, followed by purification steps such as recrystallization to obtain the final product.

化学反応の分析

Types of Reactions

(-)-Eseroline fumarate undergoes several types of chemical reactions, including:

Oxidation: Eseroline can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert eseroline to its reduced forms.

Substitution: Eseroline can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Oxidation of eseroline can produce quinone derivatives.

Reduction: Reduction typically yields dihydroeseroline.

Substitution: Substitution reactions can result in N-alkyl or N-acyl eseroline derivatives.

科学的研究の応用

Analgesic Properties

One of the primary applications of (-)-eseroline fumarate is in pain management. It mimics endogenous opioids, effectively modulating pain perception through its action on μ-opioid receptors. In vivo studies have shown that it possesses narcotic agonist activity comparable to morphine, indicating potential for therapeutic use in analgesia .

Neurotransmitter Interaction

Research indicates that this compound interacts with multiple neurotransmitter systems beyond opioid receptors. It may exhibit antagonistic effects on serotonin receptors, which could influence mood and anxiety pathways. This multifaceted interaction suggests potential applications in treating mood disorders alongside pain relief.

Inhibitory Activity Studies

A study investigating the compound's inhibitory effects on cystathionine γ-lyase revealed that this compound was identified as a false positive in high-throughput screening assays due to its electrophilic nature . This highlights the need for careful interpretation of results when evaluating the compound's biological activity.

Antinociceptive Effects

Research on the enantiomers of eseroline demonstrated that (-)-eseroline shows potent analgesic effects, binding to opiate receptors with high affinity. These findings underscore its potential as a therapeutic agent for managing acute and chronic pain conditions .

Comparative Analysis with Related Compounds

The following table summarizes key similarities and differences between this compound and related compounds:

| Compound Name | Structure Similarity | Primary Activity | Unique Features |

|---|---|---|---|

| Eseroline | Yes | Opioid Agonist | Weak acetylcholinesterase inhibition |

| Physostigmine | Yes | Acetylcholinesterase Inhibitor | Stronger cholinergic effects |

| Morphine | Yes | Opioid Agonist | Stronger analgesic effects |

| Fentanyl | Yes | Opioid Agonist | Potent analgesic with high potency |

This table illustrates that while this compound shares structural similarities with other opioid agonists, its unique profile may offer new therapeutic avenues for pain management while presenting challenges related to safety and side effects.

作用機序

The mechanism of action of (-)-eseroline fumarate involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, leading to enhanced cholinergic transmission. This mechanism is similar to that of physostigmine, but this compound may have different pharmacokinetic properties and effects.

類似化合物との比較

Similar Compounds

Physostigmine: The parent compound from which eseroline is derived.

Neostigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.

Rivastigmine: A carbamate-based acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Uniqueness

(-)-Eseroline fumarate is unique due to its specific structure and the presence of the fumarate salt, which enhances its stability and solubility. Compared to physostigmine, this compound may offer different pharmacokinetic properties, potentially leading to variations in its therapeutic effects and applications.

特性

IUPAC Name |

3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZRRADJWNBPNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908718 |

Source

|

| Record name | But-2-enedioic acid--1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104015-29-4 |

Source

|

| Record name | But-2-enedioic acid--1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。